N-(2,4-difluorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide
Overview
Description
N-(2,4-difluorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a difluorophenyl group and a nitrophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluorophenyl group is introduced through a difluoromethylation reaction, which is crucial for the compound’s biological activity . The nitrophenoxy methyl group is then attached via a nucleophilic substitution reaction, using appropriate reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas and palladium catalysts, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2,4-difluorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the nitrophenoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target . These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N1-(2,4-difluorophenyl)acetamide: This compound shares the difluorophenyl group but lacks the pyrazole ring and nitrophenoxy group, resulting in different chemical and biological properties.
N-(2,4-difluorophenyl)-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a nitrophenoxy group, leading to variations in reactivity and applications.
Uniqueness
N-(2,4-difluorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, difluorophenyl group, and nitrophenoxy group. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(2-nitrophenoxy)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O4/c18-11-5-6-13(12(19)9-11)20-17(24)14-7-8-22(21-14)10-27-16-4-2-1-3-15(16)23(25)26/h1-9H,10H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLCPWCJAMNKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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